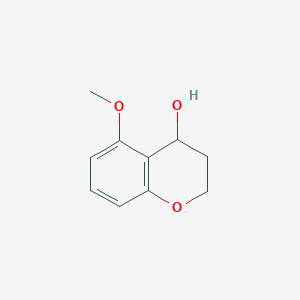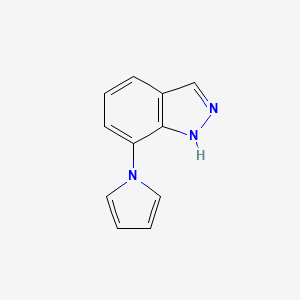
7-(1H-pyrrol-1-yl)-1H-indazole
Übersicht
Beschreibung
The molecule “7-(1H-pyrrol-1-yl)-1H-indazole” is a complex organic compound that contains two important heterocyclic structures: a pyrrole ring and an indazole ring. Pyrrole is a five-membered aromatic ring with four carbon atoms and one nitrogen atom. Indazole is a fused aromatic ring that contains two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “7-(1H-pyrrol-1-yl)-1H-indazole” would be characterized by the presence of the pyrrole and indazole rings. The exact structure would depend on the positions of the various substituents on these rings .Chemical Reactions Analysis
Again, while specific reactions involving “7-(1H-pyrrol-1-yl)-1H-indazole” are not available, compounds containing pyrrole and indazole rings are known to undergo a variety of chemical reactions. For instance, they can participate in cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-(1H-pyrrol-1-yl)-1H-indazole” would be influenced by the presence of the pyrrole and indazole rings. For instance, these rings could impact the compound’s solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen
Luminescence Properties
- Blue Luminescence: (Pyrrol-3-yl)-1H-(aza)indazoles exhibit intense blue emission upon UV excitation, with large Stokes shifts and high fluorescence quantum yields. They can act as ON/OFF fluorescence switching systems due to reversible protonation leading to static fluorescence quenching in narrow pH ranges (Nordmann et al., 2015).
Synthesis and Characterization
- Synthesis Techniques: A two-step synthesis process of (Pyrrol-3-yl)-1H-(aza)indazoles involves a three-component coupling–cyclocondensation synthesis followed by cyclization–condensation–SNAr sequence (Nordmann et al., 2015).
- Efficient Synthesis Methods: General and convenient procedures for synthesizing 3-heteroaryl and 3-aryl substituted-1H-indazoles have been developed, offering improved yields and shorter synthesis times (Servi & Akgün, 2002).
- Structural Analysis: Crystallographic analysis of indazole compounds, such as 1-Allyl-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole, provides insights into molecular and crystal structures, aiding in the understanding of their chemical properties (Ghozlani et al., 2016).
Medicinal Chemistry and Bioactivity
- Antimicrobial Activity: Some derivatives, such as triazole-linked pyrrole derivatives, have shown promising anti-mycobacterial activity, indicating potential medicinal applications in treating tuberculosis (Devi et al., 2017).
- Chemical Modifications for Bioactivity: Design and synthesis of novel indazole derivatives, including their characterization and evaluation for anti-inflammatory and analgesic activities, are a focus in medicinal chemistry (Reddy et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-pyrrol-1-yl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-2-7-14(6-1)10-5-3-4-9-8-12-13-11(9)10/h1-8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWATWEMWMSKMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC3=C2NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302387 | |
| Record name | 1H-Indazole, 7-(1H-pyrrol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1H-pyrrol-1-yl)-1H-indazole | |
CAS RN |
1427460-36-3 | |
| Record name | 1H-Indazole, 7-(1H-pyrrol-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole, 7-(1H-pyrrol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



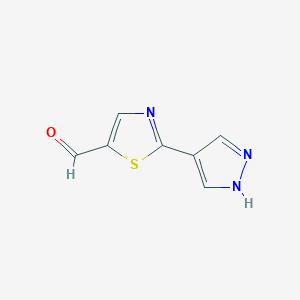
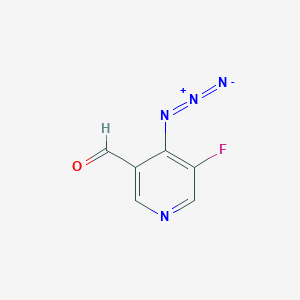
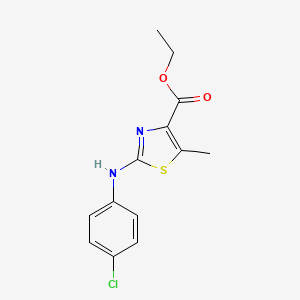
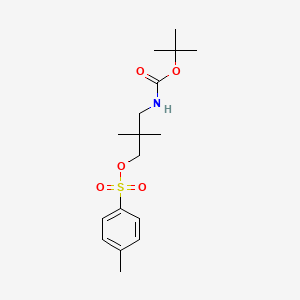
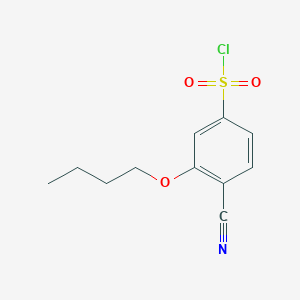

![[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester](/img/structure/B1405487.png)
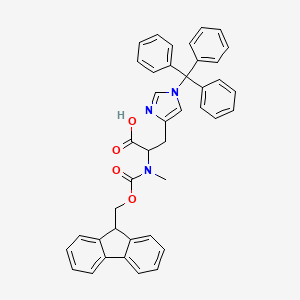
![N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B1405490.png)

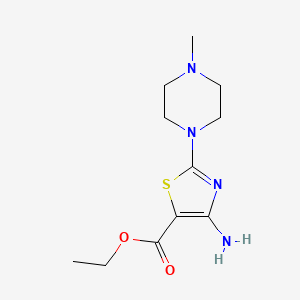
![5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405494.png)
![Methyl [(4-amino-2-nitrophenyl)thio]acetate](/img/structure/B1405496.png)
